Tofogliflozin off-target effects in cardiovascular models
Tofogliflozin off-target effects in cardiovascular models
An In-Depth Technical Guide: Tofogliflozin Off-Target Effects in Cardiovascular Models
Introduction
Tofogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily prescribed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[3] Beyond this on-target glycemic control, a growing body of evidence from clinical trials on the SGLT2 inhibitor class has revealed significant cardiovascular benefits, including reduced hospitalizations for heart failure, independent of diabetes status.[4][5] These findings have spurred research into the direct, or "off-target," effects of these drugs on the cardiovascular system.
This technical guide provides a comprehensive overview of the observed off-target cardiovascular effects of tofogliflozin. It synthesizes quantitative data from key clinical studies, details the experimental protocols used, and illustrates the proposed mechanistic pathways. The content is intended for researchers, scientists, and drug development professionals investigating the cardiovascular implications of SGLT2 inhibition.
Cardiovascular Effects of Tofogliflozin: Clinical Evidence
Clinical studies have identified several favorable off-target effects of tofogliflozin on cardiac function, vascular health, and hemodynamics. These effects appear to contribute to its overall cardioprotective profile.
Improvement in Left Ventricular (LV) Diastolic Function and Structure
Tofogliflozin has been shown to improve parameters of LV diastolic function and lead to favorable structural changes. A pilot study involving 26 patients with T2DM and heart disease found that six months of tofogliflozin treatment significantly decreased left ventricular end-diastolic dimensions.[6][7] Another retrospective study in 41 elderly patients with T2DM and stable heart failure demonstrated significant improvements in key echocardiographic markers of diastolic function after just one month of treatment.[2]
Table 1: Effects of Tofogliflozin on Echocardiographic Parameters
| Parameter | Study | Baseline (Mean ± SD) | 1-Month Follow-up (Mean ± SD) | Change | P-value |
|---|---|---|---|---|---|
| E/e' | Higashikawa et al., 2020[2] | 12.6 ± 4.9 | 9.6 ± 3.4 | -3.0 | < 0.01 |
| E/A | Higashikawa et al., 2020[2] | 0.69 ± 0.23 | 0.60 ± 0.16 | -0.09 | < 0.05 |
| Left Atrial Dimension (LAD) (mm) | Higashikawa et al., 2020[2] | 39.7 ± 7.2 | 36.8 ± 6.2 | -2.9 | < 0.01 |
| LV End-Diastolic Dimension (mm) | Tochiya et al., 2020[7] | 50.8 ± 6.5 | 48.9 ± 5.9 | -1.9 | 0.0031 |
E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity; E/A: Ratio of early to late mitral inflow velocity.
Enhancement of Vascular Endothelial Function and Reduction of Arterial Stiffness
Tofogliflozin has demonstrated beneficial effects on the vasculature. Treatment for six months significantly improved flow-mediated vasodilation (FMD), particularly in patients with poor glycemic control (HbA1c >8.0%).[6] Furthermore, a sub-analysis of the UTOPIA trial showed that over 104 weeks, tofogliflozin significantly attenuated the progression of arterial stiffness, as measured by brachial-ankle pulse wave velocity (baPWV), compared to conventional treatment.[8]
Table 2: Effects of Tofogliflozin on Vascular Parameters
| Parameter | Study | Tofogliflozin Group | Control Group | Mean Change Difference (95% CI) | P-value |
|---|---|---|---|---|---|
| Mean baPWV (cm/s) over 104 weeks | Nishimura et al., 2022[8] | - | - | -104.7 (-177.0, -32.4) | 0.005 |
| Flow-Mediated Vasodilation (%) | Tochiya et al., 2020[7] | 4.3 ± 2.6 (Baseline) | 5.8 ± 3.1 (6 Months) | +1.5 | 0.0195 |
baPWV: brachial-ankle pulse wave velocity. The mean change difference reflects the attenuation of progression with tofogliflozin.
Systemic Hemodynamic Effects
Consistent with the SGLT2 inhibitor class, tofogliflozin induces favorable changes in systemic hemodynamics that reduce cardiac load. Studies report significant reductions in both body weight and blood pressure.[1][2] These effects are thought to be mediated by osmotic diuresis and natriuresis, leading to a decrease in plasma volume and preload.[9]
Table 3: Effects of Tofogliflozin on Hemodynamic and Metabolic Parameters
| Parameter | Study | Baseline (Mean) | 1-Month Follow-up (Mean) | Change | P-value |
|---|---|---|---|---|---|
| Body Weight (kg) | Higashikawa et al., 2020[2] | 55.1 | 52.7 | -2.4 | < 0.01 |
| Systolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 137.4 | 124.1 | -13.3 | < 0.01 |
| Diastolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 74.5 | 69.3 | -5.2 | < 0.01 |
| Acetoacetic Acid (μmol/L) | Tochiya et al., 2020[7] | 47 ± 35 | 114 ± 84 | +67 | < 0.0001 |
| 3-Hydroxybutyrate (μmol/L) | Tochiya et al., 2020[7] | 108 ± 123 | 425 ± 369 | +317 | < 0.0001 |
Proposed Off-Target Mechanisms
The cardiovascular benefits of tofogliflozin and other SGLT2 inhibitors are likely multifactorial, extending beyond simple hemodynamic changes. Several direct, off-target mechanisms are proposed, including metabolic reprogramming and modulation of cardiac ion channels.
Metabolic Shift to Ketone Body Utilization
A prominent hypothesis for the cardioprotective effects of SGLT2 inhibitors is the induction of a metabolic shift in the heart. By promoting glycosuria, these drugs induce a mild, chronic state of hyperketonemia.[6] Ketone bodies, particularly β-hydroxybutyrate, are a highly efficient energy source for the myocardium, improving cardiac energy production and function, especially in the failing heart.[6] A pilot study with tofogliflozin found that the improvement in LV diastolic function (decrease in E/e') was significantly correlated with the increase in ketone body levels (acetoacetic acid and 3-hydroxybutyrate).[6][7]
Modulation of Cardiac Ion Exchangers
While SGLT2 is not significantly expressed in cardiac tissue, SGLT2 inhibitors have been shown to have off-target effects on other ion transporters, notably the Na+/H+ exchanger (NHE1).[10][11] Inhibition of NHE1 can reduce intracellular sodium and calcium levels, which are often elevated in failing cardiomyocytes, thereby mitigating calcium overload-induced injury and improving mitochondrial function.[10][11] Though direct evidence for tofogliflozin is limited, this is a recognized class effect that likely contributes to its cardioprotective actions.[11]
Key Experimental Protocols
The quantitative data presented in this guide are derived from specific clinical study protocols designed to assess the cardiovascular effects of tofogliflozin.
Protocol for Assessing LV Function (Higashikawa et al., 2020)
-
Study Design : A retrospective study of elderly patients (≥65 years) with T2DM and stable heart failure.[2]
-
Participants : 41 patients who received 20 mg of tofogliflozin daily for one month.[2]
-
Methodology :
-
Baseline Data Collection : Patient characteristics, medications, and laboratory data (e.g., HbA1c, BNP) were collected.
-
Echocardiography : Standard transthoracic echocardiography was performed at baseline and after one month of treatment according to the guidelines of the Japanese Society of Echocardiography.[2]
-
Key Measurements : Left ventricular ejection fraction (LVEF), ratio of early to late mitral inflow velocity (E/A), ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/e'), and left atrial dimension (LAD) were measured.[2]
-
Statistical Analysis : A paired t-test was used to compare parameters before and after treatment.[2]
-
Protocol for Assessing Vascular Function (Tochiya et al., 2020)
-
Study Design : A prospective, single-center, single-arm pilot study.[6]
-
Participants : 26 patients with T2DM and existing heart disease. Exclusion criteria included severe renal disease (eGFR <45 mL/min/1.73 m2).[6]
-
Methodology :
-
Treatment : Participants received tofogliflozin for 6 months.
-
Baseline and Follow-up : Measurements were taken at baseline and after 6 months.
-
Flow-Mediated Vasodilation (FMD) : FMD of the brachial artery was measured using a UNEXEF 38G system. Studies were conducted in the morning after an overnight fast in a temperature-controlled room.[6]
-
Echocardiography : Standard echocardiography was performed to measure LV dimensions and diastolic function.[6]
-
Biochemical Analysis : Blood samples were analyzed for levels of acetoacetic acid and 3-hydroxybutyrate.[6]
-
Statistical Analysis : Wilcoxon signed-rank test was used for comparisons; Spearman's rank correlation was used to assess associations between changes in E/e' and ketone bodies.[6]
-
References
- 1. Effects of Tofogliflozin on Cardiac Function in Elderly Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Tofogliflozin on Cardiac Function in Elderly Patients With Diabetes Mellitus | Higashikawa | Journal of Clinical Medicine Research [jocmr.org]
- 3. Safety and effectiveness of tofogliflozin in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Effect of tofogliflozin on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of tofogliflozin on arterial stiffness in patients with type 2 diabetes: prespecified sub-analysis of the prospective, randomized, open-label, parallel-group comparative UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SGLT2 inhibitors for alleviating heart failure through non-hypoglycemic mechanisms [frontiersin.org]
- 10. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Potentially Prevent Atrial Fibrillation by Ameliorating Ion Handling and Mitochondrial Dysfunction [frontiersin.org]
